3-Bromo-2,7,8-trichloroquinoline
CAS No.:
Cat. No.: VC17424225
Molecular Formula: C9H3BrCl3N
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H3BrCl3N |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 3-bromo-2,7,8-trichloroquinoline |
| Standard InChI | InChI=1S/C9H3BrCl3N/c10-5-3-4-1-2-6(11)7(12)8(4)14-9(5)13/h1-3H |
| Standard InChI Key | UNQUIOJXQJIGHT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C2=NC(=C(C=C21)Br)Cl)Cl)Cl |
Introduction
3-Bromo-2,7,8-trichloroquinoline is a halogenated quinoline derivative, characterized by its chemical formula and specific structural features. This compound belongs to a broader class of quinolines, which are known for their diverse biological activities and applications in pharmaceuticals and organic synthesis. The presence of bromine and multiple chlorine atoms in its structure suggests potential reactivity and utility in various chemical transformations.
Biological Activities
While specific biological activities of 3-Bromo-2,7,8-trichloroquinoline are not reported, quinoline derivatives in general have been studied for their antimalarial, anticancer, and antimicrobial properties. The presence of halogens can influence the compound's ability to interact with biological targets, potentially enhancing or altering its activity.
Applications and Future Directions
Given the general interest in quinoline derivatives for pharmaceutical applications, further research into the properties and potential uses of 3-Bromo-2,7,8-trichloroquinoline could be valuable. This might include exploring its reactivity in organic synthesis or evaluating its biological activity against various disease targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume